Pentaethylene glycol monododecyl ether
Overview
Description
Pentaethylene glycol monododecyl ether, also known as C12E5, is a surfactant molecule. It is noteworthy for its applications in various fields due to its unique molecular orientation and properties.
Synthesis Analysis
While specific synthesis details for Pentaethylene glycol monododecyl ether are not directly available, related compounds and methodologies provide insight. For instance, Herzberger et al. (2016) describe the synthesis of thioether-functional poly(ethylene glycol) through anionic ring-opening polymerization (Herzberger et al., 2016). Additionally, Knuf et al. (2003) discuss the preparation of discrete oligoethers like pentabutylene glycol and hexapropylene glycol, employing methods such as oxidation, acetal formation, and reductive ring opening (Knuf et al., 2003).
Molecular Structure Analysis
Kuhn and Rehage (2000) performed a molecular dynamics computer simulation to investigate the dynamic properties of C12E5 at air/water and oil/water interfaces. Their study offers valuable insights into the molecular orientation of this surfactant molecule (Kuhn & Rehage, 2000).
Chemical Reactions and Properties
Herzberger et al. (2016) describe the chemical reactions and properties of poly(ethylene glycol), which are relevant due to the structural similarities with C12E5. Their study highlights how the chemical structure affects the thermal response and micelle formation in aqueous solutions (Herzberger et al., 2016).
Physical Properties Analysis
The study by Kuhn and Rehage (2000) also sheds light on the physical properties of C12E5, particularly its orientation and behavior at different interfaces, which are crucial for understanding its physical characteristics (Kuhn & Rehage, 2000).
Chemical Properties Analysis
The research by Herzberger et al. (2016) provides insights into the chemical properties of poly(ethylene glycol)-based compounds, which can be extrapolated to understand the chemical properties of C12E5. The study emphasizes the polymer's response to environmental conditions and its potential as a redox-responsive nanocarrier (Herzberger et al., 2016).
Scientific Research Applications
1. Surface Modification of Hydrophobic Polymers
- Application Summary: C12E5 is used to modify the surface of hydrophobic polymers, specifically polyisoprenes, to make them hydrophilic . This is a simple model for the hydrophilic chemical modification of rubbery polymers .
- Methods of Application: The surfactant spontaneously blooms to the surface of spin-cast hydrophobic polyisoprenes . The vertical depth profiles were quantified using neutron reflectometry (NR), and surface properties were characterized using contact angle analysis and atomic force microscopy (AFM) .
- Results: Despite the low surface tension of the toluene solvent used in film preparation and the low surface energy of the polyisoprene (PI) matrix, NR depth profiles revealed clear evidence of surfactant segregation . This surface layer was typically thicker than a monolayer, but incomplete, yet was remarkably stable with respect to dissolution .
2. Multilamellar Vesicle Formation
- Application Summary: C12E5 is used in the study of biological membranes and cell biology for vesicle formation .
- Methods of Application: The lamellar phase at 40wt% solution of C12E5 dissolved in D2O forms multilamellar vesicles under shear rate .
- Results: The formation of multilamellar vesicles has been observed under shear rate .
3. Surfactant in Chemical Compounds
- Application Summary: C12E5 is a nonionic surfactant used in the formation of chemical compounds . It is formed by the ethoxylation chemical reaction of dodecanol (lauryl alcohol) to give a material with 5 repeat units of ethylene glycol .
- Methods of Application: The surfactant is formed by the ethoxylation chemical reaction of dodecanol (lauryl alcohol) .
- Results: The resulting material has 5 repeat units of ethylene glycol, making it an effective nonionic surfactant .
4. Surface Aggregate Structure on Silica
- Application Summary: C12E5 is used in the study of surface aggregate structures on silica .
- Methods of Application: The self-assembly of C12E5 in the presence of a purpose-synthesized silica sol of uniform particle size has been studied .
- Results: The study provides insights into the behavior of nonionic surfactants on silica surfaces .
5. Crystallization of Bovine Heart Cytochrome c Oxidase
- Application Summary: C12E5 has been used in the study of the effects of ethyleneglycol chain length of dodecyl polyethyleneglycol monoether on the crystallization of bovine heart cytochrome c oxidase .
- Methods of Application: The study involved the use of C12E5 in the crystallization process of bovine heart cytochrome c oxidase .
- Results: The study provided insights into the role of ethyleneglycol chain length of dodecyl polyethyleneglycol monoether in the crystallization process .
6. Water-Resistant Surface Modification of Hydrophobic Polymers
- Application Summary: C12E5 is used to modify the surface of hydrophobic polymers to make them water-resistant . This system provides a model for hydrophilic chemical modification of rubbery polymers .
- Methods of Application: The surfactant spontaneously blooms to the surface of spin-cast hydrophobic polyisoprenes . The vertical depth profiles were quantified using neutron reflectometry (NR), and surface properties were characterized using contact angle analysis and atomic force microscopy (AFM) .
- Results: Despite the low surface tension of the toluene solvent used in film preparation and the low surface energy of the polyisoprene (PI) matrix, NR depth profiles revealed clear evidence of surfactant segregation . This surface layer was typically thicker than a monolayer, but incomplete, yet was remarkably stable with respect to dissolution .
Safety And Hazards
properties
IUPAC Name |
2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O6/c1-2-3-4-5-6-7-8-9-10-11-13-24-15-17-26-19-21-28-22-20-27-18-16-25-14-12-23/h23H,2-22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPRIVJANDLWOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058632 | |
Record name | 3,6,9,12,15-Pentaoxaheptacosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; [Sigma-Aldrich MSDS] | |
Record name | Pentaethylene glycol monododecyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16417 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Laureth-5 | |
CAS RN |
3055-95-6 | |
Record name | 3,6,9,12,15-Pentaoxaheptacosan-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3055-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Laureth-5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,9,12,15-Pentaoxaheptacosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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